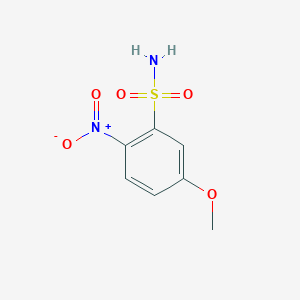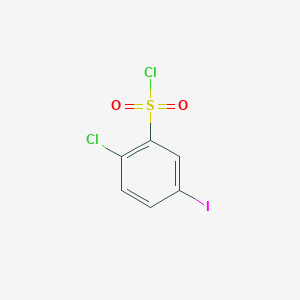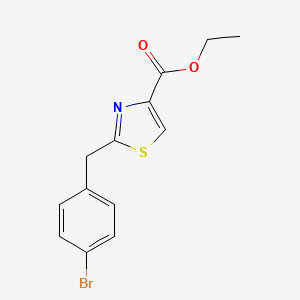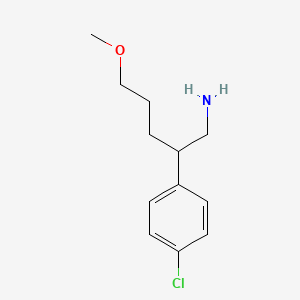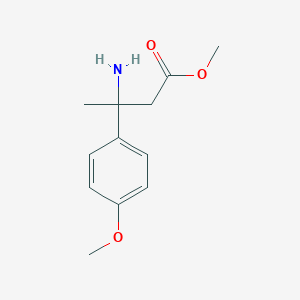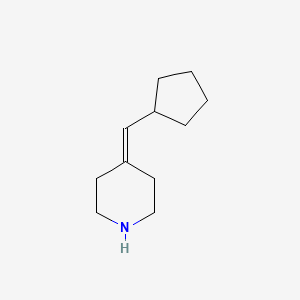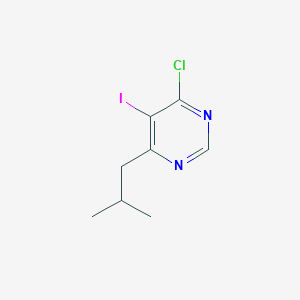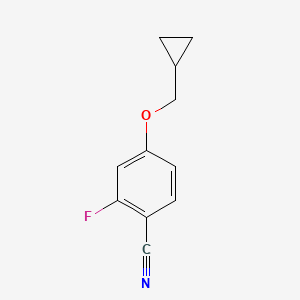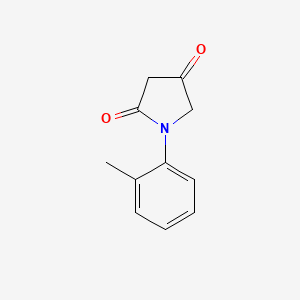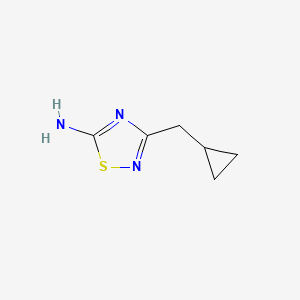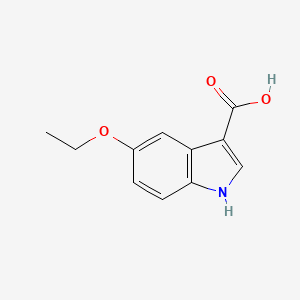
1-(1-苯基-1H-咪唑-2-基)乙-1-胺
描述
“1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For example, Naureen et al. synthesized a compound that contains an imidazole ring and evaluated it for antioxidant potential .Molecular Structure Analysis
The molecular structure of “1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine” contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 223.7 .科学研究应用
合成和表征
- 该化合物及其衍生物已被合成和表征,重点关注其化学性质和在各个领域的潜在应用。例如,Pařík 和 Chlupatý (2014 年) 探索了源自 2-苯基-1H-咪唑-4-甲醛和胺/二胺的新亚胺和双亚胺的合成和性质,展示了广泛的产率和表征 (Pařík & Chlupatý, 2014).
缓蚀
- 咪唑基分子,包括 1-(1-苯基-1H-咪唑-2-基)乙-1-胺的衍生物,因其缓蚀性能而受到研究,特别是在酸性介质中保护碳钢方面。Costa 等人(2021 年)证明,这些化合物显着提高了缓蚀效率 (Costa 等人,2021 年).
环境监测
- 一些衍生物用于环境监测,特别是用于检测环境样品中的痕量脂肪胺。Chen 等人(2014 年)开发了一种使用源自该化合物荧光试剂的方法,用于灵敏、准确和快速地检测痕量脂肪胺 (Chen 等人,2014 年).
抗菌活性
- 该化合物的衍生物已被合成并测试其抗菌活性。例如,Prasad (2021 年) 合成了新型衍生物并评估了它们的抗菌特性,表明了潜在的药物应用 (Prasad, 2021).
光催化性能
- 一些基于该化合物衍生物的金属有机骨架表现出有趣的光催化性能,如 Fu、Kang 和 Zhang (2014 年) 所探讨的。这些性能可用于各种环境和工业应用 (Fu, Kang, & Zhang, 2014).
安全和危害
The compound has several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
未来方向
Imidazole and its derivatives have become important synthons in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the future directions of “1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine” could be in the development of novel drugs to treat various diseases.
作用机制
Target of Action
It’s worth noting that imidazole derivatives have been known to interact with a broad range of targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known for their broad range of biological activities, which suggests that they may interact with their targets in a variety of ways .
Biochemical Pathways
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests that they may affect a variety of biochemical pathways.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that the chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, could potentially be influenced by environmental conditions .
生化分析
Biochemical Properties
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound can act as a ligand, binding to specific enzymes and altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The binding of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine to these enzymes can either inhibit or activate their catalytic functions, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling. By affecting kinase activity, 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the transcriptional activity of specific genes. These interactions are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the binding of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine to its target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that prolonged exposure to 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing inflammation or modulating immune responses. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity .
Metabolic Pathways
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then undergo further transformations, including conjugation reactions that enhance their solubility and facilitate their excretion from the body. The interaction of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine with metabolic enzymes can also affect metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the accumulation and activity of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine in different tissues .
Subcellular Localization
The subcellular localization of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine can determine its specific effects on cellular processes .
属性
IUPAC Name |
1-(1-phenylimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10/h2-9H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPQNTCHYGUBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline](/img/structure/B1432444.png)
